N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
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Overview
Description
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a dimethoxybenzyl group, and a phenylpropanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The dimethoxybenzyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the phenylpropanamide moiety through amide bond formation. Common reagents used in these reactions include trifluoroacetic acid and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: DDQ, elevated temperatures.
Reduction: Sodium borohydride, mild conditions.
Substitution: Various nucleophiles, appropriate solvents.
Major Products
The major products formed from these reactions include oxidized carbonyl compounds, reduced alcohol derivatives, and substituted analogs with diverse functional groups.
Scientific Research Applications
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential, particularly in cancer research as a STAT3 inhibitor.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, as a STAT3 inhibitor, it binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. This inhibition disrupts the STAT3 signaling pathway, leading to reduced cell proliferation and induced apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea
- N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
Compared to similar compounds, N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit STAT3 specifically makes it a valuable compound in cancer research, distinguishing it from other thiadiazole derivatives.
Properties
Molecular Formula |
C20H21N3O3S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C20H21N3O3S/c1-25-16-10-8-15(12-17(16)26-2)13-19-22-23-20(27-19)21-18(24)11-9-14-6-4-3-5-7-14/h3-8,10,12H,9,11,13H2,1-2H3,(H,21,23,24) |
InChI Key |
VHAHPNCXOUFTPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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